

Stability and degradation of 4-(diphenylamino)phenylboronic acid

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Compound of Interest

Compound Name: 4-(Diphenylamino)benzeneboronic acid

Cat. No.: B1314921

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An In-depth Technical Guide to the Stability and Degradation of 4-(Diphenylamino)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diphenylamino)phenylboronic acid is a versatile building block in organic synthesis, particularly in the development of materials for organic electronics and as an intermediate in the synthesis of complex molecules. An understanding of its stability and degradation profile is critical for its proper handling, storage, and application, especially in the context of drug development where purity and impurity profiles are paramount. This guide provides a comprehensive overview of the known and potential degradation pathways of 4-(diphenylamino)phenylboronic acid under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed experimental protocols for conducting forced degradation studies and analytical methods for monitoring the parent compound and its degradants are presented.

Introduction

4-(Diphenylamino)phenylboronic acid, a derivative of triphenylamine, possesses a boronic acid moiety that makes it a key participant in Suzuki-Miyaura cross-coupling reactions. While generally considered to have moderate stability under ambient conditions, the boronic acid

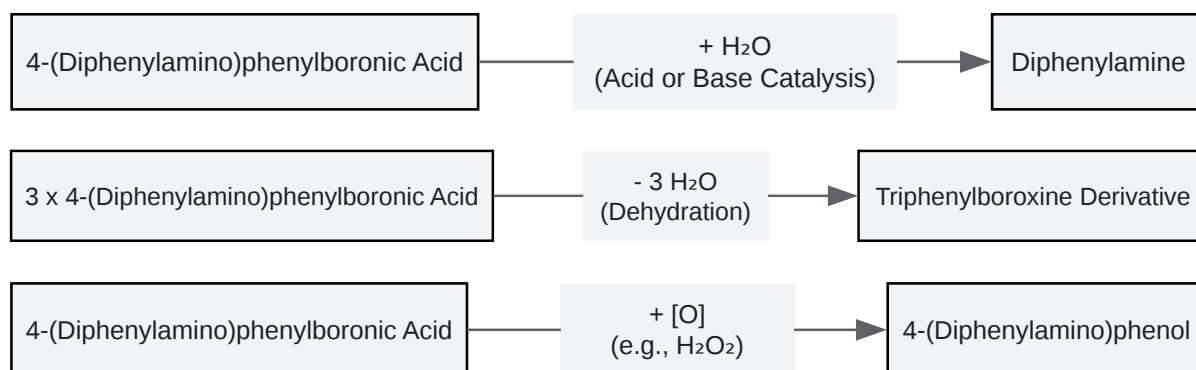
functional group is susceptible to certain degradation pathways. This document outlines the primary degradation routes and provides methodologies to assess the stability of this compound.

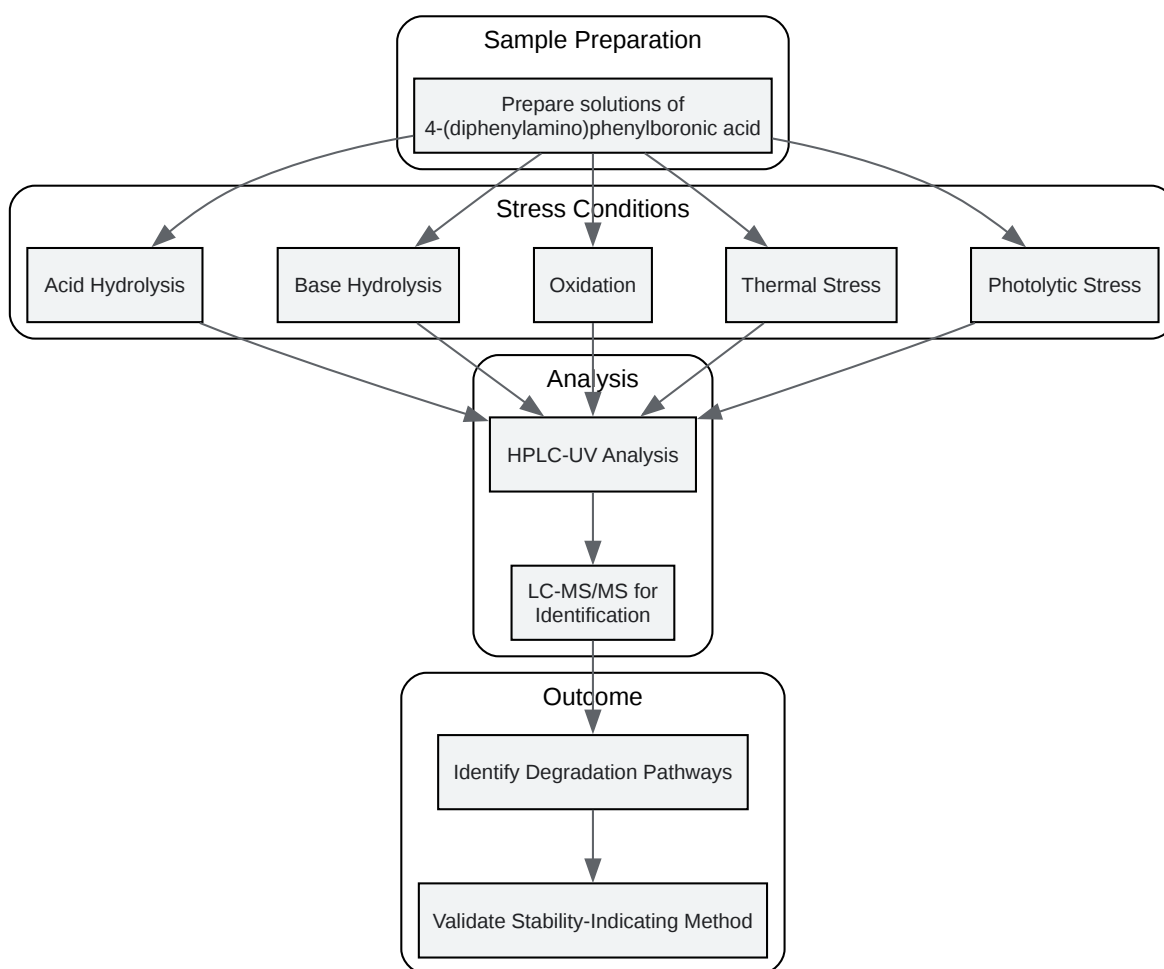
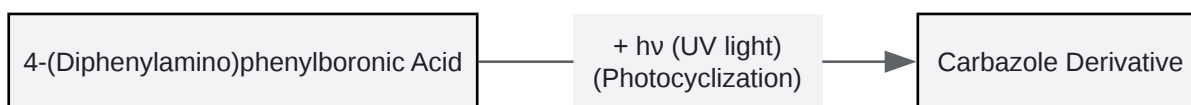
Predicted Degradation Pathways

Based on the chemical structure of 4-(diphenylamino)phenylboronic acid and the known reactivity of arylboronic acids and triphenylamine derivatives, several degradation pathways can be anticipated.

Hydrolytic Degradation (Protodeboronation)

A common degradation pathway for arylboronic acids is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction can be catalyzed by acid or base. The primary degradation product of this pathway is diphenylamine.





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